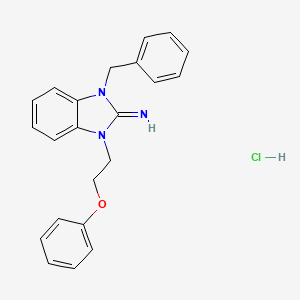
4,5-bis(4-methylphenyl)-2-phenyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-bis(4-methylphenyl)-2-phenyl-1H-imidazole, also known as BMPI, is a heterocyclic organic compound that belongs to the imidazole family. It is a white crystalline substance that is widely used in scientific research due to its unique properties. BMPI has been found to exhibit various biochemical and physiological effects and has been extensively studied for its potential applications in the field of medicine and biotechnology.
Wirkmechanismus
4,5-bis(4-methylphenyl)-2-phenyl-1H-imidazole exerts its biological effects by binding to specific receptors in the body, including the cyclooxygenase-2 (COX-2) enzyme and the peroxisome proliferator-activated receptor gamma (PPARγ). By binding to these receptors, this compound can modulate various signaling pathways in the body, leading to its observed biological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. It has been shown to inhibit the activity of the COX-2 enzyme, which is involved in the production of inflammatory mediators in the body. This compound has also been found to exhibit antioxidant properties, which can help protect cells from oxidative stress and damage. Additionally, this compound has been shown to exhibit antitumor properties, including the inhibition of tumor cell proliferation and the induction of apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
4,5-bis(4-methylphenyl)-2-phenyl-1H-imidazole has several advantages for use in laboratory experiments. It is a highly pure and stable compound that can be easily synthesized in large quantities. This compound is also relatively inexpensive compared to other compounds used in scientific research. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on 4,5-bis(4-methylphenyl)-2-phenyl-1H-imidazole. One area of interest is the development of novel this compound derivatives with improved pharmacological properties. Another potential direction is the investigation of this compound's potential use as a diagnostic tool in cancer research. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in the treatment of various diseases.
Synthesemethoden
4,5-bis(4-methylphenyl)-2-phenyl-1H-imidazole can be synthesized by a variety of methods, including the reaction of 4-methylbenzaldehyde and benzil with ammonium acetate in the presence of an acid catalyst. The reaction yields this compound as a white crystalline solid with a high degree of purity. Other methods of synthesis include the reaction of 4-methylbenzaldehyde and benzil with urea or thiourea in the presence of a base catalyst.
Wissenschaftliche Forschungsanwendungen
4,5-bis(4-methylphenyl)-2-phenyl-1H-imidazole has been extensively studied for its potential applications in the field of medicine and biotechnology. It has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. This compound has also been studied for its potential use as a diagnostic tool in cancer research.
Eigenschaften
IUPAC Name |
4,5-bis(4-methylphenyl)-2-phenyl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2/c1-16-8-12-18(13-9-16)21-22(19-14-10-17(2)11-15-19)25-23(24-21)20-6-4-3-5-7-20/h3-15H,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQASEVRFVJCLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(dimethylamino)sulfonyl]-2-fluoro-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B4997715.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B4997719.png)

![2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl benzoate](/img/structure/B4997744.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4997752.png)
![3-(4-chloro-3-nitrophenyl)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B4997765.png)
![2-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4997766.png)
![(3aS*,5S*,9aS*)-5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-(3-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4997771.png)

![ethyl 4-{[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B4997786.png)
![4-chloro-2-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B4997799.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-biphenylcarboxamide](/img/structure/B4997808.png)
![3-[2-(4-fluorophenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4997818.png)